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Compound of Interest

Compound Name: 1-Bromo-4-butoxybenzene

Cat. No.: B1267048

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Bromo-4-butoxybenzene, a compound of interest in various chemical and pharmaceutical
research domains. The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data in a structured format, accompanied by detailed
experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 1-Bromo-4-
butoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.39 Doublet 2H Ar-H (ortho to Br)
~6.80 Doublet 2H Ar-H (ortho to O)
~3.92 Triplet 2H -O-CHz-
~1.75 Multiplet 2H -O-CH2-CH:-
~1.48 Multiplet 2H -CHz2-CH2-CHs
~0.97 Triplet 3H -CHs

13C NMR (Carbon-13 NMR) Spectroscopic Data[1]

Chemical Shift (8) ppm Assignment
~158.2 Ar-C (C-0)
~132.3 Ar-C (C-H, ortho to Br)
~116.2 Ar-C (C-H, ortho to O)
~113.0 Ar-C (C-Br)
~67.9 -O-CHza-
~31.3 -O-CH2-CHa2-
~19.3 -CH2-CH2-CHs
~13.9 -CHs
Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment
~2950 - 2850 Strong C-H stretch (aliphatic)
~1590, 1490 Medium-Strong C=C stretch (aromatic)
~1240 Strong C-O stretch (aryl ether)
~1030 Medium C-O stretch
820 Strong C-H be-nd (para-substituted
aromatic)

~520 Medium C-Br stretch

Mass Spectrometry (MS)

GC-MS Fragmentation Data[1]

Mass-to-Charge Ratio
(m/z)

Relative Intensity

Assignment

[M]* (Molecular ion peak,

228/230 Moderate o
bromine isotopes)
172/174 High [M - CaHs]* (Loss of butene)
[M - CaHoO]* (Loss of butoxy
157/159 Moderate )
radical)
77 Low [CeHs]* (Phenyl cation)
57 High [CaHo]* (Butyl cation)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

These are generalized protocols and may require optimization based on the specific

instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A systematic approach utilizing various NMR experiments is crucial for the accurate structure
elucidation of organic molecules.[2]

o Sample Preparation: Approximately 5-10 mg of 1-Bromo-4-butoxybenzene is dissolved in
0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCIs), in a clean NMR tube.[2] A
small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift
referencing.[3]

e 1H NMR Acquisition: The proton NMR spectrum is acquired on a standard NMR
spectrometer (e.g., 300 or 500 MHz). Standard acquisition parameters are used, including a
sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: The carbon-13 NMR spectrum is obtained on the same instrument.
Due to the low natural abundance and lower intrinsic sensitivity of the 13C nucleus, a larger
number of scans is typically required.[4] Proton decoupling is employed to simplify the
spectrum to single lines for each unique carbon atom.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased,
and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the
TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a
molecule.[5][6]

o Sample Preparation: For a solid sample like 1-Bromo-4-butoxybenzene, the Attenuated
Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed
directly on the ATR crystal.[5] Alternatively, a thin film can be prepared by dissolving the
compound in a volatile solvent (e.g., dichloromethane), depositing the solution onto a salt
plate (e.g., NaCl), and allowing the solvent to evaporate.[7]

o Data Acquisition: The IR spectrum is recorded using an FTIR (Fourier Transform Infrared)
spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is
first collected. The sample is then scanned over the mid-IR range (typically 4000-400 cm™1).
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o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.[8]

o Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas
Chromatography (GC) system for separation and purification before analysis. The sample is
vaporized in the GC inlet.[9]

« lonization: In the ion source, the gaseous molecules are ionized, typically using Electron
Impact (EIl) ionization. High-energy electrons bombard the molecules, leading to the
formation of a molecular ion (a radical cation) and various fragment ions.[9][10]

e Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum which is a plot of relative intensity versus m/z.[10]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound like 1-Bromo-4-butoxybenzene.
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Caption: Workflow for Spectroscopic Analysis of 1-Bromo-4-butoxybenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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and industry.
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Address: 3281 E Guasti Rd
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